molecular formula C32H53ClN2O4 B1373733 1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium chloride CAS No. 300704-24-9

1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium chloride

Cat. No. B1373733
M. Wt: 565.2 g/mol
InChI Key: BWRQZZMOTWIDPN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium chloride, also known as WST-8, is a water-soluble tetrazolium salt that is commonly used in biochemical and physiological research. WST-8 is widely used as a reagent in cell viability assays to measure the metabolic activity of living cells.

Mechanism Of Action

The mechanism of action of 1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium chloride involves the reduction of the tetrazolium salt by dehydrogenases in living cells. The reduction of the tetrazolium salt forms a formazan dye that can be detected using a spectrophotometer. The amount of formazan dye formed is directly proportional to the metabolic activity of the living cells.

Biochemical And Physiological Effects

1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium chloride has no known biochemical or physiological effects on living cells. It is a non-toxic reagent that is widely used in cell viability assays.

Advantages And Limitations For Lab Experiments

The advantages of using 1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium chloride in lab experiments are its high sensitivity and low toxicity. 1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium chloride is also water-soluble, making it easy to use in aqueous solutions. However, the limitations of using 1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium chloride include its susceptibility to interference from other compounds and its limited stability in solution.

Future Directions

There are several future directions for the use of 1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium chloride in scientific research. One direction is the development of new assays that utilize 1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium chloride to measure other cellular processes, such as cell proliferation and differentiation. Another direction is the development of new forms of 1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium chloride that are more stable and less susceptible to interference from other compounds. Additionally, the use of 1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium chloride in combination with other reagents and techniques may lead to the development of new assays for the detection of various cellular processes.

Synthesis Methods

The synthesis of 1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium chloride involves the reaction of 2-methyl-1H-benzimidazole-5-carboxylic acid with decyl alcohol, followed by the addition of oxalyl chloride and triethylamine. The resulting compound is then reacted with 2-aminoethanol and chloroacetyl chloride to form the final product, 1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium chloride.

Scientific Research Applications

1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium chloride is widely used in scientific research as a reagent in cell viability assays. It is used to measure the metabolic activity of living cells by converting the tetrazolium salt to a formazan dye that can be detected using a spectrophotometer. 1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium chloride is also used in other assays, such as the measurement of reactive oxygen species and the detection of apoptosis.

properties

IUPAC Name

decyl 2-[3-(2-decoxy-2-oxoethyl)-2-methylbenzimidazol-3-ium-1-yl]acetate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H53N2O4.ClH/c1-4-6-8-10-12-14-16-20-24-37-31(35)26-33-28(3)34(30-23-19-18-22-29(30)33)27-32(36)38-25-21-17-15-13-11-9-7-5-2;/h18-19,22-23H,4-17,20-21,24-27H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRQZZMOTWIDPN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(=O)CN1C(=[N+](C2=CC=CC=C21)CC(=O)OCCCCCCCCCC)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H53ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium chloride

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